5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate
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Overview
Description
5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholin-4-ylmethyl group: This step involves nucleophilic substitution reactions where the morpholine derivative is introduced.
Esterification with 3,4-dimethoxybenzoic acid: The final step involves esterification, where the quinoline derivative reacts with 3,4-dimethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring and the benzoate moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research could focus on its efficacy against specific pathogens or cancer cell lines.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, disrupting normal cellular processes. The morpholine group might enhance its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Cinchonine: An alkaloid with a quinoline core, used in the synthesis of other compounds.
Uniqueness
What sets 5-Chloro-7-(morpholin-4-ylmethyl)-8-quinolyl 3,4-dimethoxybenzoate apart is the combination of the chloro, morpholin-4-ylmethyl, and 3,4-dimethoxybenzoate groups. This unique structure might confer specific biological activities or chemical properties not found in other quinoline derivatives.
Properties
Molecular Formula |
C23H23ClN2O5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H23ClN2O5/c1-28-19-6-5-15(13-20(19)29-2)23(27)31-22-16(14-26-8-10-30-11-9-26)12-18(24)17-4-3-7-25-21(17)22/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
BOVHEGHIGIZTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3)OC |
Origin of Product |
United States |
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